(4-(Bromomethyl)phenyl)methanamine chemical properties
(4-(Bromomethyl)phenyl)methanamine chemical properties
An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanamine: Core Chemical Properties and Applications
Abstract
(4-(Bromomethyl)phenyl)methanamine is a bifunctional organic compound of significant interest to researchers and professionals in drug development and chemical synthesis.[1] Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic protocols, and applications in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of (4-(Bromomethyl)phenyl)methanamine are summarized below. These predicted and calculated values provide essential information for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [2][3] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| CAS Number | 769057-30-9 | [1][2] |
| Boiling Point (Predicted) | 271.0 ± 20.0 °C | [3][4] |
| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 8.97 ± 0.10 | [3] |
| InChI Key | FVFJGQJXAWCHIE-UHFFFAOYSA-N | [1][2] |
| Synonyms | 4-(Bromomethyl)benzylamine, [4-(bromomethyl)phenyl]methanamine | [2] |
Reactivity and Synthetic Utility
The synthetic significance of (4-(Bromomethyl)phenyl)methanamine stems from its dual reactivity, which allows for sequential and controlled chemical modifications.[1] The molecule possesses two key reactive sites: the electrophilic benzylic bromide and the nucleophilic primary amine.
Electrophilic Reactivity at the Benzylic Position
The bromomethyl group (-CH₂Br) is located at a benzylic position, which significantly enhances its reactivity towards nucleophilic substitution compared to a standard alkyl bromide.[1] This is due to the stabilization of the transition state by the adjacent aromatic ring.[1] The bromine atom serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.[1]
Key reactions at the benzylic position include:
-
Reaction with O-Nucleophiles: Alkoxides and carboxylates react to form ethers and esters, respectively.[1]
-
Reaction with N-Nucleophiles: Azide (N₃⁻) can be introduced to form a versatile benzyl azide intermediate.[1]
-
Reaction with S-Nucleophiles: Thiolates readily displace the bromide to form thioethers.[1]
Nucleophilic Reactivity of the Amino Group
The primary aminomethyl group (-CH₂NH₂) is a nucleophilic center and a key functional group in the synthesis of many biologically active compounds.[1] It can participate in a variety of reactions, including:
-
Formation of amides with acyl chlorides or carboxylic acids.
-
Formation of imines with aldehydes and ketones.
-
Formation of sulfonamides with sulfonyl chlorides.
This dual functionality makes (4-(bromomethyl)phenyl)methanamine an ideal linker molecule in combinatorial chemistry and for the construction of complex molecular architectures like macrocycles and diverse heterocyclic systems.[1]
Caption: Dual reactivity of (4-(Bromomethyl)phenyl)methanamine.
Experimental Protocols: Synthesis
Several synthetic routes can be envisioned for the preparation of (4-(Bromomethyl)phenyl)methanamine. A common strategy involves the reduction of a nitrile followed by bromination, or vice-versa. Below is a representative protocol based on the reduction of a substituted benzonitrile.[1][5]
Synthesis via Reduction of 4-(Aminomethyl)benzonitrile
A plausible synthesis starts from 4-cyanobenzyl bromide, which is first reacted with an amine source, followed by reduction of the nitrile. An alternative, described here, starts from p-tolunitrile.
Workflow:
-
Benzylic Bromination: Radical bromination of p-tolunitrile to form 4-(bromomethyl)benzonitrile.
-
Nitrile Reduction: Reduction of the nitrile group to a primary amine.
Caption: Synthetic workflow for (4-(Bromomethyl)phenyl)methanamine.
Detailed Protocol for Nitrile Reduction
This protocol is adapted from the synthesis of a structurally related compound, (4-bromo-2-(trifluoromethyl)phenyl)methanamine.[5]
Materials:
-
4-(Bromomethyl)benzonitrile
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
1M Sodium Hydroxide (NaOH), aqueous solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl) in ethanol
Procedure:
-
A solution of 4-(bromomethyl)benzonitrile in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Borane dimethyl sulfide complex (BH₃·SMe₂) is added slowly to the cooled solution.
-
The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The mixture is subsequently heated to reflux for approximately 30 minutes to ensure complete conversion.
-
After cooling to room temperature, the reaction is carefully quenched by the addition of 1M aqueous NaOH.
-
The product is extracted from the aqueous layer with ethyl acetate (repeated three times).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
For purification and isolation as the hydrochloride salt, the crude product can be dissolved in a minimal amount of diethyl ether and treated with a solution of HCl in ethanol at 0°C, leading to the precipitation of (4-(Bromomethyl)phenyl)methanamine hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The unique scaffold of (4-(bromomethyl)phenyl)methanamine and its derivatives is prevalent in medicinal chemistry. Its ability to act as a versatile linker makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6]
-
Glaucoma Treatment: The compound is a potential precursor in synthetic routes to the biphenyl fragment of Omidenepag Isopropyl, a selective EP2 receptor agonist used to treat glaucoma.[1]
-
Anticancer Agents: Derivatives of 2,4-dianilinopyrimidine containing a 4-(morpholinomethyl)phenyl moiety, which can be synthesized from (4-(bromomethyl)phenyl)methanamine precursors, have been investigated as potent Focal Adhesion Kinase (FAK) inhibitors for cancer therapy.[7]
-
TRPM8 Antagonists: The biarylmethanamine scaffold is central to a series of antagonists for the TRPM8 channel, which are being explored as clinical candidates for the treatment of migraine.[8]
-
Chemical Probes: The brominated linker allows for the appendage of this molecule to a ligand or pharmacophore, creating trifunctional chemical probes for use in chemical biology experiments to study biological targets.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-(bromomethyl)phenyl)methanamine is not detailed in the provided results, data for the related compound (4-(bromomethyl)phenyl)methanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Standard laboratory safety precautions should be observed when handling (4-(bromomethyl)phenyl)methanamine and its derivatives.
Recommended Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]
This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing critical data and procedural insights into the utility of (4-(bromomethyl)phenyl)methanamine.
References
- 1. (4-(Bromomethyl)phenyl)methanamine | 769057-30-9 | Benchchem [benchchem.com]
- 2. (4-(Bromomethyl)phenyl)methanamine | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-(bromomethyl)phenyl)methanamine CAS#: 769057-30-9 [m.chemicalbook.com]
- 4. (4-(bromomethyl)phenyl)methanamine | 769057-30-9 [m.chemicalbook.com]
- 5. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 6. (4-(Bromomethyl)phenyl)methanamine hydrobromide [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. aksci.com [aksci.com]
